molecular formula C18H19N3O2 B2405271 N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1396682-47-5

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2405271
CAS No.: 1396682-47-5
M. Wt: 309.369
InChI Key: CJQYUXQGGMTACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a cyclopropyl group, a pyrrolidinone ring, and a pyrrole moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrrolidinone ring: Starting from a suitable cyclopropylamine, the pyrrolidinone ring can be formed through a cyclization reaction.

    Attachment of the benzamide group: The benzamide moiety can be introduced via an amide coupling reaction using a suitable benzoyl chloride derivative.

    Introduction of the pyrrole group: The pyrrole ring can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyrrole or benzamide moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The molecular pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide analogs: Compounds with similar structures but different substituents.

    Other benzamides: Compounds like sulpiride or tiapride, which have different biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other benzamides.

Properties

IUPAC Name

N-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c22-17-11-14(12-21(17)16-7-8-16)19-18(23)13-3-5-15(6-4-13)20-9-1-2-10-20/h1-6,9-10,14,16H,7-8,11-12H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQYUXQGGMTACK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)C3=CC=C(C=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.